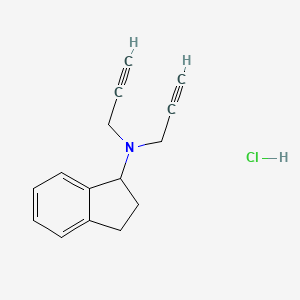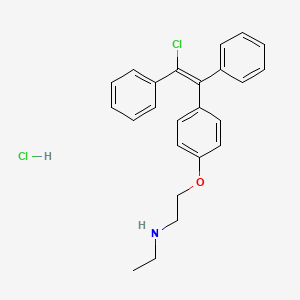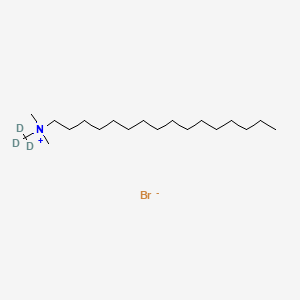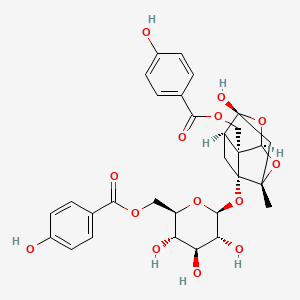
Mudanpioside H
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Mudanpioside H is a peony from the root bark of Paeonia lactiflora with a broad spectrum of antimicrobial activity . It exhibits broad, but moderate, antibacterial activity with minimum inhibitory concentration (MIC) values in the range of 100 to 500 microg/mL against eighteen pathogenic microorganisms of concern for public health or zoonosis .
Synthesis Analysis
This compound is isolated from the root bark of Paeonia lactiflora . The isolation process involves growing the pure colony of endophytic fungi on solid rice media . The grown fungi are then extracted with ethyl acetate .
Physical And Chemical Properties Analysis
This compound has a molecular weight of 616.57 and a formula of C30H32O14 . It is used for research purposes only and is not intended for human or veterinary therapeutic use .
科学的研究の応用
Chemical Structure and Isolation : Mudanpioside H was first isolated from Paeonia suffruticosa as part of a group of glycosides, which also included mudanpiosides G, I, and mudanoside-A. The structure of this compound was determined based on spectral evidence, indicating its unique chemical properties (Ding et al., 1999).
Pharmacological Properties : A study investigating the pharmacological effects of monoterpene glycosides derived from Paeonia suffruticosa, including this compound, revealed that they may play a role in inhibiting platelet aggregation, inflammation, and hemorrhage due to bacterial infection. This suggests potential therapeutic applications of this compound in managing these conditions (Ding et al., 2000).
Antioxidant Activity : In a study focusing on antioxidant monoterpene glycosides from Paeonia suffruticosa, this compound was identified and shown to exhibit moderately potent radical scavenging activity. This indicates its potential as an antioxidant compound (Ryu et al., 2001).
Anti-inflammatory Applications : Research on Moutan Cortex (MC), which includes this compound as one of its constituents, revealed that this compound could be a potential NF-κB inhibitor. NF-κB is a key mediator in inflammation, and the inhibition of its activation suggests that this compound could have anti-inflammatory properties (Lu et al., 2019).
Antibacterial Activity : Another study identified this compound as having moderate antibacterial activity against various pathogenic microorganisms, suggesting its potential use in treating infections (An et al., 2006).
作用機序
Target of Action
Mudanpioside H, a compound derived from the root bark of Paeonia lactiflora, exhibits a broad spectrum of antimicrobial activity . Its primary targets are a variety of pathogenic microorganisms of concern for public health or zoonosis . These include bacteria such as Staphylococcus aureus, Streptococcus pneumoniae, and various strains of Enterobacteriaceae .
Mode of Action
It has been observed to exhibit broad, but moderate, antibacterial activity . It interacts with its targets (pathogenic microorganisms) and inhibits their growth, as evidenced by minimum inhibitory concentration (MIC) values ranging from 100 to 500 microg/mL .
Result of Action
The primary result of this compound’s action is the inhibition of growth in a variety of pathogenic microorganisms . This antimicrobial activity is beneficial in the context of public health and the treatment of various infectious diseases.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the extraction process of this compound from the root bark of Paeonia lactiflora can affect its potency . Additionally, the compound’s stability and efficacy may be influenced by storage conditions . .
生化学分析
Biochemical Properties
Mudanpioside H is known to interact with various biomolecules in the context of its antibacterial activity
Molecular Mechanism
It is known to exert antibacterial effects , which may involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
Future studies should aim to elucidate these aspects, including any changes in the effects of this compound over time in in vitro or in vivo studies .
特性
IUPAC Name |
[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[[(1R,2S,3R,5R,6R,8S)-6-hydroxy-2-[(4-hydroxybenzoyl)oxymethyl]-8-methyl-9,10-dioxatetracyclo[4.3.1.02,5.03,8]decan-3-yl]oxy]oxan-2-yl]methyl 4-hydroxybenzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H32O14/c1-27-12-29(38)19-10-30(27,28(19,26(43-27)44-29)13-40-24(37)15-4-8-17(32)9-5-15)42-25-22(35)21(34)20(33)18(41-25)11-39-23(36)14-2-6-16(31)7-3-14/h2-9,18-22,25-26,31-35,38H,10-13H2,1H3/t18-,19-,20-,21+,22-,25+,26-,27+,28+,29-,30+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICDRIPCQQSUIDZ-HRCYFWENSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC3(C4CC1(C4(C(O2)O3)COC(=O)C5=CC=C(C=C5)O)OC6C(C(C(C(O6)COC(=O)C7=CC=C(C=C7)O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12C[C@@]3([C@@H]4C[C@]1([C@@]4([C@H](O2)O3)COC(=O)C5=CC=C(C=C5)O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)COC(=O)C7=CC=C(C=C7)O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H32O14 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
616.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

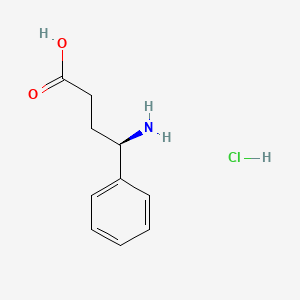
![1-cyclopentyl-N-[(1R)-1-phenylethyl]ethanimine](/img/structure/B568847.png)
![[3-(5-Methyl-2-methylsulfonyloxyphenyl)-3-phenylpropyl] methanesulfonate](/img/structure/B568848.png)


